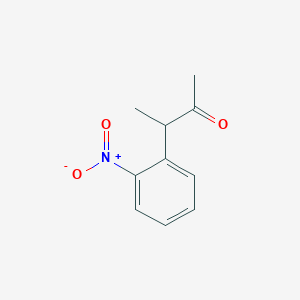
3-(2-Nitrophenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. For example, the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as nitration, condensation, and purification to obtain the final product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrophenyl)butan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Nitrophenyl)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound may also act as an electrophile, participating in reactions with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the butanone moiety.
4-(2-Nitrophenyl)but-3-en-2-one: Similar structure with an additional double bond.
Eigenschaften
CAS-Nummer |
85355-52-8 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7(8(2)12)9-5-3-4-6-10(9)11(13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
FXOLJUQGXQXLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


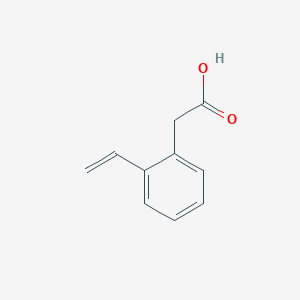
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
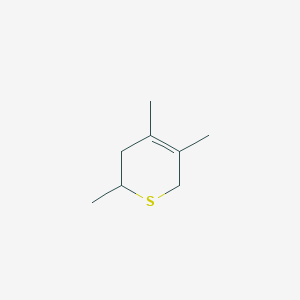
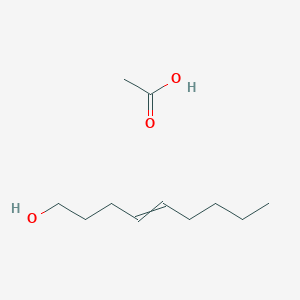

![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
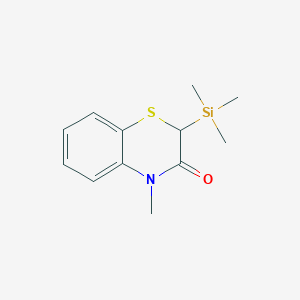
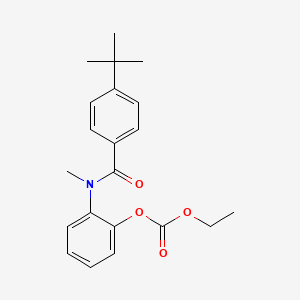

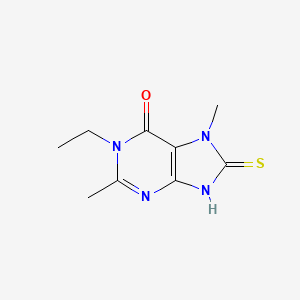
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
